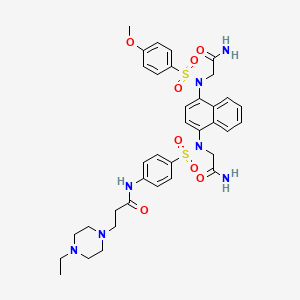
Keap1-Nrf2-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Keap1-Nrf2-IN-11 is a useful research compound. Its molecular formula is C36H43N7O8S2 and its molecular weight is 765.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Keap1-Nrf2-IN-11 is a small molecule that has garnered attention due to its potential role in modulating the Keap1-Nrf2 signaling pathway, which is critical for cellular defense against oxidative stress and inflammation. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Overview of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress or electrophilic agents, modifications occur in Keap1 that disrupt its interaction with Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response genes.
Key Functions:
- Antioxidant Defense : Nrf2 regulates the expression of genes involved in detoxification and antioxidant production (e.g., HO-1, NQO1).
- Inflammation Regulation : The pathway also plays a role in modulating inflammatory responses.
- Cellular Protection : Activation of Nrf2 promotes cell survival under stress conditions.
This compound functions primarily as an inhibitor of the Keap1 protein, thereby preventing its interaction with Nrf2. This inhibition leads to increased levels of Nrf2 and enhances the transcription of downstream antioxidant genes. The compound's mechanism can be summarized as follows:
- Binding Affinity : this compound binds to specific sites on Keap1, altering its conformation.
- Ubiquitination Prevention : By preventing the ubiquitination of Nrf2, the compound allows for its accumulation and subsequent nuclear translocation.
- Gene Expression Activation : Increased Nrf2 levels lead to enhanced expression of cytoprotective genes.
Table 1: Summary of Key Research Findings on this compound
| Study | Model | Key Findings |
|---|---|---|
| Song et al. (2023) | Mouse model | Demonstrated that treatment with this compound resulted in significant upregulation of antioxidant genes and reduced markers of oxidative stress. |
| Chen et al. (2024) | Human cell lines | Found that this compound effectively inhibited Keap1 activity, leading to increased Nrf2 stability and enhanced cellular resistance to oxidative damage. |
| Liu et al. (2023) | Rat model | Showed that administration of this compound improved survival rates in models of acute lung injury by activating the Nrf2 pathway. |
Case Study: Lung Injury Model
In a study involving a rat model of acute lung injury, administration of this compound significantly improved pulmonary function and reduced inflammatory markers compared to control groups. The results indicated that the compound's activation of the Nrf2 pathway played a crucial role in mitigating lung damage caused by oxidative stress.
Implications for Disease Treatment
The modulation of the Keap1-Nrf2 pathway by compounds like this compound presents therapeutic potential for various diseases characterized by oxidative stress and inflammation, including:
- Cancer : Increased Nrf2 activity can enhance tumor survival; however, targeted modulation may provide therapeutic benefits.
- Neurodegenerative Diseases : Enhancing antioxidant defenses could protect against neuronal damage.
- Respiratory Diseases : Activation of the Nrf2 pathway may alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD).
Properties
Molecular Formula |
C36H43N7O8S2 |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-[4-[(2-amino-2-oxoethyl)-[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C36H43N7O8S2/c1-3-40-20-22-41(23-21-40)19-18-36(46)39-26-8-12-28(13-9-26)52(47,48)42(24-34(37)44)32-16-17-33(31-7-5-4-6-30(31)32)43(25-35(38)45)53(49,50)29-14-10-27(51-2)11-15-29/h4-17H,3,18-25H2,1-2H3,(H2,37,44)(H2,38,45)(H,39,46) |
InChI Key |
ZELGLHRMBBOISG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC(=O)N)C3=CC=C(C4=CC=CC=C43)N(CC(=O)N)S(=O)(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















